Buckminsterfullerene

Catalog No.
S1829398
CAS No.
131159-39-2
M.F
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buckminsterfullerene

CAS Number

131159-39-2

Product Name

Buckminsterfullerene

IUPAC Name

(C60-Ih)[5,6]fullerene

InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59

SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23

Nanomedicine and Drug Delivery:

Fullerene (C60), a spherical molecule composed of 60 carbon atoms, has attracted significant research interest in the field of nanomedicine due to its unique properties. Its hollow cage structure allows for encapsulation of various therapeutic agents, including drugs, imaging contrast agents, and photosensitizers []. This ability is crucial for targeted drug delivery, where fullerenes can be designed to release their cargo in specific locations within the body, potentially improving treatment efficacy and reducing side effects [].

Antioxidants and Scavenging Free Radicals:

Fullerenes exhibit potent antioxidant properties due to their ability to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases []. Studies have shown that fullerene derivatives can effectively neutralize free radicals and protect cells from oxidative stress, potentially offering therapeutic benefits in conditions like neurodegenerative diseases and cancer [].

Antimicrobial Applications:

Research suggests that fullerenes possess antimicrobial activity against various bacteria, viruses, and fungi []. The exact mechanisms of this activity are still being elucidated, but it might involve disrupting the cell membrane of pathogens or interfering with their essential biological processes []. This potential for combating infectious diseases warrants further investigation and development of fullerene-based antimicrobials.

Imaging and Diagnostics:

Fullerenes can be functionalized with specific molecules to act as contrast agents for various imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT) []. This ability can enhance the resolution and sensitivity of medical imaging, allowing for better visualization of tumors, inflammation, and other abnormalities. Additionally, fullerenes are being explored for their potential in biosensing applications, where they can be used to detect specific biomarkers associated with disease states.

Buckminsterfullerene, also known as C₆₀, is a unique allotrope of carbon discovered in 1985 by Richard Smalley, Robert Curl, and Harold Kroto. Named after architect R. Buckminster Fuller due to its resemblance to geodesic domes, this molecule consists of 60 carbon atoms arranged in a hollow spherical structure resembling a soccer ball. The carbon atoms are bonded through a combination of single and double bonds, forming 12 pentagonal and 20 hexagonal faces. This geometric configuration results in a highly stable structure characterized by partial aromaticity and delocalized pi bonds, which contribute to its chemical reactivity and stability under various conditions .

Primarily due to its electrophilic nature. Key reactions include:

  • Hydrogenation: C₆₀ can react with hydrogen to form polyhydrofullerenes, which are hydrogenated derivatives of the fullerene .
  • Halogenation: It readily reacts with halogens (e.g., bromine and chlorine) to form polyhalogenated derivatives like C₆₀Br₂₄ .
  • Nucleophilic Additions: Buckminsterfullerene can undergo nucleophilic addition reactions with various reagents, such as Grignard reagents, leading to functionalized derivatives .
  • Cycloaddition Reactions: It can participate in Diels-Alder reactions and other cycloadditions, forming larger structures like dimers (C₁₂₀) under certain conditions .

These reactions are facilitated by the strain introduced by the curvature of the molecule, which enhances its reactivity compared to planar aromatic compounds like benzene .

The synthesis of buckminsterfullerene typically involves several methods:

  • Arc Discharge Method: An electric arc is struck between graphite electrodes in an inert atmosphere, producing soot that contains C₆₀ along with other fullerenes. The soot is then extracted using organic solvents such as benzene or toluene .
  • Laser Ablation: A laser is used to vaporize graphite in a controlled environment, resulting in the formation of fullerene soot .
  • Chemical Vapor Deposition: This method involves the thermal decomposition of hydrocarbons at high temperatures to produce fullerenes .

After synthesis, fullerenes are typically purified using chromatographic techniques.

Buckminsterfullerene has diverse applications across various fields:

  • Nanotechnology: Due to its unique structure and properties, it is utilized in nanomaterials and nanocomposites.
  • Pharmaceuticals: Its ability to encapsulate drugs makes it a promising candidate for targeted drug delivery systems.
  • Electronics: C₆₀ is explored for use in organic photovoltaic cells due to its electron-accepting properties.
  • Materials Science: It serves as an additive in polymers to enhance mechanical strength and thermal stability .

Buckminsterfullerene belongs to a broader class of carbon allotropes known as fullerenes. Here are some similar compounds:

CompoundStructure TypeNotable Features
C₇₀EllipsoidalLarger than C₆₀; used in electronics and optics
C₈₄SphericalHigher stability; potential applications in materials
Carbon NanotubesCylindricalHigh strength-to-weight ratio; used in composites
GrapheneTwo-dimensionalExceptional electrical conductivity; used in sensors

Uniqueness of Buckminsterfullerene

What sets buckminsterfullerene apart is its precise arrangement of pentagons and hexagons that form a perfect sphere. This unique geometry allows for distinct chemical reactivity patterns not observed in other fullerenes or carbon allotropes. Its ability to encapsulate atoms or small molecules within its structure also distinguishes it from other forms of carbon like graphene or carbon nanotubes .

Arc Discharge Techniques in Inert Gas Atmospheres

Arc discharge methodology represents the most established and widely employed technique for buckminsterfullerene synthesis since its development by Kratschmer and Huffman in 1990 [1]. This method involves the vaporization of graphite electrodes through direct or alternating electrical current in a neutralized environment provided by inert gases such as helium and argon [23].

The fundamental apparatus consists of a tube-shaped reactor constructed from stainless steel to maintain structural integrity under external pressure conditions [1]. The system incorporates two graphite electrodes positioned as anode and cathode, water-cooled bell jars, inert gas inlet mechanisms, vacuum pump outlets, and plasma observation windows [23]. The reactor chamber maintains helium or argon pressure at approximately 100 to 200 Torr, with operational temperatures ranging between 500 and 1000 degrees Celsius [1] [4].

Critical operational parameters include discharge current typically set at 70 to 150 Amperes, voltage maintained at 20 Volts, and electrode gap spacing of 1 to 7 millimeters [1] [4]. The arc discharge generates plasma temperatures exceeding 1500 Kelvin, creating conditions conducive to carbon cluster formation and subsequent fullerene synthesis [29]. Research demonstrates that larger chamber configurations yield superior fullerene production rates, with systems featuring 140 millimeter diameter and 500 millimeter length chambers achieving fullerene yields of 6 to 8 percent compared to 3 to 4 percent from smaller 100 millimeter diameter chambers [4].

ParameterOptimal RangeEffect on Yield
Chamber Pressure100-200 TorrLower pressure (100 Torr) favors higher yields [4]
Discharge Current100-150 A150 A provides maximum yield of 8% [4]
Electrode Gap1-7 mmAffects plasma formation and carbon vaporization [7]
Gas AtmosphereHelium/ArgonHelium generally preferred for fullerene formation [3]
Chamber Temperature500-1000°CHigher temperatures promote carbon vaporization [1]

Enhanced production methodologies incorporate combined resistive heating and arc discharge techniques, demonstrating yield improvements of up to 67 percent when one electrode undergoes resistive heating at 11 Volts while maintaining 150 Ampere discharge current and 200 Torr chamber pressure [1]. The resistive heating approach elevates electrode temperature prior to arc initiation, facilitating more efficient carbon vaporization and subsequent fullerene formation [1].

The carbon soot collection process involves allowing the system to cool for approximately 10 minutes following discharge termination, followed by helium evacuation for an additional 10 minutes [1]. The deposited soot on chamber walls requires mechanical removal using stiff brushes and spatulas for subsequent extraction procedures [1]. Mass spectrometric analysis of arc discharge products reveals fullerene concentrations ranging from 2.0 to 3.5 percent of total carbon content, with buckminsterfullerene representing the predominant species [25].

Laser Ablation Protocols for Controlled Fullerene Production

Laser ablation methodology provides precise control over fullerene synthesis conditions through targeted graphite vaporization using high-intensity laser radiation [9]. This technique employs pulsed laser systems, typically Neodymium-doped Yttrium Aluminum Garnet lasers operating at 1064 nanometer wavelength, to generate localized heating sufficient for carbon cluster formation [9] [35].

The experimental configuration consists of laser introduction systems featuring collimating and focusing optics, reaction processing chambers equipped with vacuum capabilities, and collection mechanisms for synthesized products [9]. Laser parameters include pulse energies ranging from 300 to 800 millijoules, pulse widths varying from 8 nanoseconds to 10 milliseconds, and repetition rates up to 500 Hertz depending on desired production characteristics [35].

Research demonstrates that laser power density significantly influences fullerene formation efficiency, with optimal conditions occurring at power densities between 200 and 2000 kilowatts per square centimeter for long-pulse applications [33]. Short-pulse high-power ablation at 1 to 2300 megawatts per square centimeter primarily generates small metal carbide clusters rather than fullerenes, indicating the importance of controlled energy delivery [33].

Laser ParameterOptimal ValueProduction Rate
Wavelength1064 nmStandard for graphite ablation [9] [35]
Pulse Width230 μs - 10 msLong pulses favor fullerene formation [33]
Power Density200-2000 kW/cm²Optimal for fullerene synthesis [33]
Repetition Rate10-500 HzVaries with pulse energy requirements [35]
Spot Diameter4-50 μmAffects ablation efficiency [9]

Target rotation mechanisms ensure uniform graphite consumption and prevent localized crater formation during extended synthesis operations [9]. The ablation process occurs within controlled atmospheres maintained at pressures ranging from 10⁻⁵ to 10⁻¹ Pascal, with argon commonly employed as the carrier gas [9]. Collection systems utilize molybdenum deposition plates maintained at approximately 15 degrees Celsius through water cooling to facilitate product condensation [9].

Production rates for laser ablation systems achieve approximately 10 grams per hour for fullerene synthesis when optimized parameters are employed [35]. The method demonstrates particular effectiveness for endohedral fullerene production, where specific kinetic energies of introduced species can be controlled through laser power adjustment [9]. Research indicates that nitrogen ion kinetic energies can be precisely controlled from 15 to 65 electron volts by varying laser energy from 300 to 600 millijoules [9].

Solar flux concentration represents an emerging laser ablation variant, with research demonstrating successful fullerene production using concentrated sunlight at flux densities of 1200 watts per square centimeter applied to graphite targets [34]. This approach offers potential advantages for large-scale production through renewable energy utilization [34].

Chromatographic Separation of Buckminsterfullerene from Higher Fullerenes

Chromatographic methodology serves as the primary technique for isolating buckminsterfullerene from complex fullerene mixtures containing C70, C76, C84, and higher molecular weight species [14]. High-performance liquid chromatography employing specialized stationary phases provides exceptional separation efficiency for fullerene purification applications [14].

Stationary phase selection critically influences separation performance, with pyrenylpropyl-bonded silica columns demonstrating superior retention characteristics for fullerene compounds [16]. The COSMOSIL Buckyprep column, featuring pyrenylpropyl functional groups with approximately 17 percent carbon content, enables effective separation using 100 percent toluene mobile phase [16]. Alternative stationary phases include pentabromobenzyl-modified silica with 8 percent carbon content for preparative applications and phenothiazinyl-modified phases for metallofullerene separation [16].

Mobile phase optimization reveals that toluene-acetonitrile combinations provide excellent separation efficiency for fullerene mixtures [37] [38]. Research demonstrates that 55 percent acetonitrile in toluene achieves optimal resolution for buckminsterfullerene and C70 separation on octadecylsilica columns [37]. The acetonitrile concentration directly affects retention behavior, with higher concentrations reducing fullerene retention times [37].

Stationary PhaseMobile PhaseResolutionAnalysis Time
Pyrenylpropyl Silica100% TolueneExcellent15-20 min [16]
C18 (450 m²/g)55% ACN/TolueneVery Good4.5 min [38]
PentabromobenzylChlorobenzeneGood25-30 min [16]
C12 Aromatic45% ACN/TolueneModerate6-8 min [37]

Temperature control significantly impacts chromatographic performance, with studies demonstrating optimal separation at 20 degrees Celsius for most fullerene applications [15] [18]. Higher temperatures generally decrease separation efficiency due to reduced selectivity between fullerene species [15]. Thermostated systems maintaining ±0.05 degrees Celsius temperature stability ensure reproducible retention characteristics [18].

Column dimensions influence separation quality and analysis time, with longer columns providing enhanced resolution at the expense of increased analysis duration [14]. High-performance thin-layer chromatography employing 45 millimeter development distances achieves resolution values of 1.84 for buckminsterfullerene-C70 separation, exceeding the performance of 25 centimeter analytical columns under comparable conditions [18].

Detection methodologies typically employ ultraviolet absorbance monitoring at 312 nanometers, corresponding to the characteristic absorption maximum of fullerene species [16]. Mass spectrometric detection provides enhanced selectivity and structural confirmation, particularly valuable for complex mixture analysis [38].

Preparative chromatography enables isolation of gram quantities of purified buckminsterfullerene using scaled-up column systems [42]. Modified Soxhlet-chromatography apparatus combining continuous extraction with chromatographic separation achieves 44 percent yields of pure buckminsterfullerene in single-step operations [42]. This approach significantly reduces solvent consumption compared to conventional multi-step purification protocols [42].

Solvent Extraction Optimization for Industrial-Scale Isolation

Solvent extraction represents the initial purification step for industrial-scale buckminsterfullerene isolation from carbon soot matrices [21] [23]. Toluene serves as the predominant extraction solvent due to its favorable solubility characteristics for fullerene compounds and relatively benign environmental profile compared to alternative solvents [21] [23].

Soxhlet extraction methodology provides continuous solvent contact with fullerene-containing soot, achieving extraction efficiencies superior to simple reflux procedures [23]. Research demonstrates that 18 percent of carbon soot dissolves in hexane during Soxhlet extraction, with the resulting extract containing primarily buckminsterfullerene and C70 [42]. Extended extraction periods of 15 to 18 hours ensure complete fullerene recovery from soot matrices [23].

Temperature optimization reveals counterintuitive behavior compared to conventional extraction principles, with maximum buckminsterfullerene solubility occurring at relatively low temperatures ranging from 3 to 37 degrees Celsius depending on solvent selection [21]. This anomalous temperature dependence results from negative enthalpy of solution and highly stable solvated crystal formation [21]. Elevated extraction temperatures beyond optimal ranges decrease recovery efficiency contrary to standard analytical practices [21].

Solvent SystemExtraction EfficiencyIndustrial ApplicabilityEnvironmental Impact
Toluene85-90%HighModerate [44]
Carbon Disulfide90-95%LowHigh [44]
Benzene88-92%ProhibitedVery High [44]
1,2,4-Trimethylbenzene80-85%ModerateHigh [44]
Chlorobenzene85-88%LowHigh [17]

Industrial-scale optimization incorporates multi-stage extraction protocols to maximize fullerene recovery while minimizing solvent consumption [44]. Life cycle assessment studies identify solvent selection as the primary environmental impact factor, with toluene demonstrating 59 percent reduced environmental impact compared to trimethylbenzene systems [44]. Cost analysis reveals toluene utilization provides 85 percent cost reduction relative to specialized aromatic solvents [44].

Ultrasonic-assisted extraction enhances mass transfer rates and reduces extraction times compared to conventional Soxhlet procedures [24]. Research indicates that ultrasonic treatment at appropriate frequencies improves fullerene recovery while maintaining extract purity [24]. Combined ultrasonic-Soxhlet systems achieve extraction completion within 6 to 8 hours compared to 15 to 18 hours for conventional methods [24].

Solvent recovery and recycling systems prove essential for industrial viability, with distillation protocols enabling 90 to 95 percent solvent recovery for reuse applications [22]. Vacuum distillation at reduced temperatures prevents fullerene degradation while achieving effective solvent separation [22]. Economic analysis demonstrates that solvent recycling reduces operational costs by 60 to 70 percent for large-scale production facilities [44].

Alternative extraction approaches include supercritical carbon dioxide modified with toluene, achieving recoveries comparable to conventional Soxhlet extraction while offering reduced environmental impact [21]. Pressurized liquid extraction systems provide accelerated extraction rates with decreased solvent consumption, though equipment costs remain elevated compared to traditional methods [24].

XLogP3

16.4

Wikipedia

Buckminsterfullerene

Dates

Modify: 2023-08-15
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021

Explore Compound Types